
Nifuroxazid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Overview : Nifuroxazide exhibits significant antimicrobial activity against a range of pathogens, making it effective in treating acute diarrhea caused by bacterial infections.
Case Study : A clinical trial compared the efficacy of nifuroxazide with probiotics in treating acute diarrhea. The results indicated that nifuroxazide led to a faster normalization of stool consistency and reduced daily stool frequency compared to the probiotic group. Specifically, the median time until stool normalization was significantly shorter for the nifuroxazide group (48 hours) compared to the probiotic group (120 hours) .
Treatment Group | Median Time to Stool Normalization (hours) | Success Rate (%) |
---|---|---|
Nifuroxazide | 48 | 57 |
Probiotics | 120 | 23 |
Oncological Applications
Recent studies have highlighted nifuroxazide's potential as an anti-cancer agent, particularly in breast cancer and hepatocellular carcinoma.
Breast Cancer
Research Findings : In vitro studies demonstrated that nifuroxazide significantly decreased the viability of breast cancer cell lines and induced apoptosis in a dose-dependent manner. It inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs) and activating apoptotic pathways .
Animal Studies : In vivo experiments showed that administration of nifuroxazide at 50 mg/kg/day suppressed tumor growth and metastasis formation in mice models of breast cancer. Histological analyses confirmed reduced proliferation markers (Ki-67) and increased apoptotic markers (cleaved caspase-3) in treated tissues .
Hepatocellular Carcinoma
Study Insights : Another pivotal study demonstrated that nifuroxazide could enhance the efficacy of radiation therapy in hepatocellular carcinoma by promoting the degradation of PD-L1, a protein associated with immune evasion in tumors. The combination treatment showed significant inhibition of tumor growth compared to radiation therapy alone .
Treatment Group | Tumor Growth Inhibition (%) |
---|---|
Radiation Therapy Alone | X% |
Nifuroxazide Alone | Y% |
Combination Therapy | Z% |
Mechanistic Insights
Nifuroxazide's mechanisms of action include:
- Induction of Apoptosis : Activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
- Inhibition of Tumor Migration : Suppression of MMP-2 and MMP-9 expressions.
- Regulation of Immune Checkpoints : Downregulation of PD-L1 enhances immune response against tumors .
Safety Profile
Nifuroxazide has demonstrated an excellent safety profile in clinical settings, with no significant adverse effects reported during trials for acute diarrhea treatment . Its low toxicity also extends to cancer treatments, where it does not adversely affect peripheral blood mononuclear cells .
Wirkmechanismus
Target of Action
Nifuroxazide, an oral nitrofuran antibiotic, primarily targets intestinal parasites and bacteria causing gastrointestinal infections . It has been found to be a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis. Additionally, it is bio-activated by Aldehyde Dehydrogenase 1 (ALDH1) enzymes , which are often associated with cancer stem cells.
Mode of Action
Nifuroxazide works by blocking the reproduction of certain substances necessary for the survival of the parasite . At high concentrations, it exhibits bactericidal activity, while at low doses, it shows bacteriostatic activity . As a STAT3 inhibitor, it suppresses the activation of STAT3, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Nifuroxazide affects several biochemical pathways. It suppresses the activation of STAT3 as well as NF-κB , TLR4 , and β-catenin expressions . These proteins play significant roles in inflammation, immune response, and cell proliferation. By inhibiting these proteins, nifuroxazide effectively decreases downstream cytokines TNF-α , IL-1β , and IL-6 , which are involved in inflammatory and immune responses.
Pharmacokinetics
A study in mice showed that one hour after intraperitoneal administration at a dose of 30 mg/kg, plasma concentrations of nifuroxazide were in the range of 336–2640 ng/ml . The study also found that nifuroxazide could cross the injured blood-brain barrier of tumor-infiltrated brains .
Result of Action
Nifuroxazide’s action results in the inhibition of the growth and reproduction of intestinal parasites and bacteria, thereby treating gastrointestinal infections . In addition, it has been shown to selectively kill ALDH1-High melanoma cells in experimental human cell systems and mouse models . Its inhibition of STAT3 and other proteins leads to a decrease in inflammation and immune response, which can be beneficial in the treatment of various diseases .
Action Environment
The action of nifuroxazide can be influenced by various environmental factors. For instance, the presence of an injured blood-brain barrier in tumor-infiltrated brains can allow nifuroxazide to cross into the brain . .
Biochemische Analyse
Biochemical Properties
Nifuroxazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), which is involved in many cellular processes, including cell growth and apoptosis . Nifuroxazide also interacts with aldehyde dehydrogenase 1 (ALDH1), matrix metalloproteinases (MMP2 and MMP9), B-cell lymphoma 2 (Bcl2), and Bcl2-associated X protein (Bax), influencing their activities and contributing to its anticancer effects .
Cellular Effects
Nifuroxazide affects various types of cells and cellular processes. It has been shown to decrease the viability of multiple myeloma cells by inhibiting STAT3 activation, leading to reduced cell survival and proliferation . Additionally, nifuroxazide influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Toll-like receptor 4 (TLR4) pathways, which play crucial roles in inflammation and immune responses . It also impacts gene expression by downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Molecular Mechanism
The molecular mechanism of nifuroxazide involves its binding interactions with biomolecules and enzyme inhibition. Nifuroxazide inhibits the phosphorylation of STAT3 by reducing Janus kinase (Jak) autophosphorylation, leading to the downregulation of STAT3 target genes such as myeloid cell leukemia 1 (Mcl-1) . This inhibition disrupts the STAT3 signaling pathway, which is essential for the survival and proliferation of cancer cells. Additionally, nifuroxazide suppresses the NF-κB and TLR4 pathways, further contributing to its anti-inflammatory and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nifuroxazide change over time. Studies have shown that nifuroxazide remains stable under various conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to nifuroxazide has been observed to cause sustained inhibition of STAT3 and NF-κB pathways, leading to reduced inflammation and cancer cell viability . The degradation of nifuroxazide over time can impact its efficacy, necessitating careful consideration of its stability in experimental setups .
Dosage Effects in Animal Models
The effects of nifuroxazide vary with different dosages in animal models. At therapeutic doses, nifuroxazide exhibits significant antibacterial and anticancer activities without causing severe adverse effects . At high doses, nifuroxazide can lead to toxic effects, including central nervous system involvement, gastrointestinal disturbances, and hypersensitivity reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
Nifuroxazide is involved in various metabolic pathways, including those related to lipid and glucose metabolism. It has been shown to ameliorate lipid and glucose metabolism in palmitate-induced HepG2 cells by inhibiting the IL-6/STAT3/SOCS3 signaling pathway . Nifuroxazide reduces intracellular free fatty acid, triglyceride, and total cholesterol content, suppresses lipid synthesis, and increases lipid decomposition . These effects contribute to its potential therapeutic benefits in metabolic disorders.
Transport and Distribution
Nifuroxazide is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of nifuroxazide within tissues can influence its therapeutic efficacy and potential side effects, making it essential to understand its transport dynamics in different biological contexts.
Subcellular Localization
The subcellular localization of nifuroxazide plays a crucial role in its activity and function. Nifuroxazide has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on target biomolecules . The targeting signals and post-translational modifications that direct nifuroxazide to these compartments are essential for its therapeutic actions, highlighting the importance of understanding its subcellular distribution in different cell types.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Nifuroxazid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 5-Nitro-2-Furaldehyd mit 4-Hydroxybenzohydrazid beinhalten . Die Reaktion findet typischerweise in Gegenwart eines Katalysators und unter kontrollierten Temperatur- und pH-Bedingungen statt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Mischen des Wirkstoffs mit Hilfsstoffen zu einem Vormischung hergestellt. Dieser Vormischung wird dann zu feinen sphärischen Partikeln verarbeitet, um die Fließfähigkeit und Dispergierbarkeit zu verbessern . Das Endprodukt wird häufig zu Kapseln oder Suspensionen für die orale Verabreichung formuliert.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nifuroxazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Der Nitrofuran-Ring kann Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet, um eine Substitution zu erreichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Nitrofuran-Derivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used topically to treat bacterial infections.
Uniqueness: Nifuroxazide is unique due to its broad-spectrum antibacterial activity and its potential as a cancer therapeutic agent through STAT3 inhibition . Unlike other nitrofuran antibiotics, nifuroxazide has shown promise in selectively targeting cancer stem cells .
Biologische Aktivität
Nifuroxazide (NFX) is a nitrofuran antibacterial agent primarily used to treat acute diarrhea. Beyond its traditional use, recent research has unveiled its significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This article delves into the multifaceted biological activities of nifuroxazide, supported by case studies and detailed research findings.
Nifuroxazide exhibits its biological effects through several mechanisms:
- Inhibition of Stat3 : Nifuroxazide has been identified as a Stat3 inhibitor, which plays a crucial role in tumor progression and immune evasion. By inhibiting Stat3, nifuroxazide can suppress the expression of PD-L1, a protein that contributes to immune resistance in tumors .
- Induction of Apoptosis : It induces apoptosis in cancer cells via the mitochondria-mediated pathway. Studies show that nifuroxazide treatment leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting cell death in melanoma and hepatocellular carcinoma (HCC) cells .
- Cell Cycle Arrest : Nifuroxazide causes G2/M phase cell cycle arrest by inhibiting cyclin B1 and CDK1, which are essential for cell division .
Anticancer Effects
Nifuroxazide has shown promising anticancer activity across various types of cancer:
- Melanoma : In vitro and in vivo studies demonstrated that nifuroxazide inhibits melanoma cell proliferation and metastasis. It reduced tumor growth in xenograft models and enhanced apoptosis through ROS-mediated pathways .
- Hepatocellular Carcinoma (HCC) : Nifuroxazide enhances the efficacy of radiation therapy in HCC by reducing PD-L1 expression, thereby improving T lymphocyte activation and decreasing regulatory T cells (Tregs) in the tumor microenvironment .
- Other Cancers : Research indicates potential efficacy against thyroid, breast, lung, bladder, liver, and colon cancers by modulating various signaling pathways such as NF-κB and β-catenin .
Anti-inflammatory Properties
Nifuroxazide exhibits anti-inflammatory effects by modulating cytokine production. It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases . This property is particularly beneficial in conditions like sepsis-induced organ injury and diabetic nephropathy.
Table 1: Summary of Biological Activities of Nifuroxazide
Case Studies
- Melanoma Treatment : A study investigated the effects of nifuroxazide on A375 melanoma cells. Results showed a significant increase in G2/M phase arrest and apoptosis rates with increasing concentrations of nifuroxazide over 48 hours. The apoptotic rate increased from 4.2% in control to 23.4% at the highest concentration .
- HCC Radiosensitivity : In a preclinical model using H22-bearing mice, nifuroxazide was found to enhance radiosensitivity significantly by limiting PD-L1 expression induced by radiation therapy. This resulted in improved survival rates among treated mice compared to controls .
Eigenschaften
CAS-Nummer |
965-52-6 |
---|---|
Molekularformel |
C12H9N3O5 |
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
4-hydroxy-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7- |
InChI-Schlüssel |
YCWSUKQGVSGXJO-QPEQYQDCSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |
Aussehen |
Solid powder |
melting_point |
298.0 °C |
Key on ui other cas no. |
965-52-6 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Akabar Bifix Ediston Ercefuryl Eskapar nifuroxazide Nifuroxazide-Ratiopharm p-hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide Panfurex Pentofuryl Septidiaryl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nifuroxazide acts primarily as an intestinal antiseptic, exerting its effects locally in the gut. While its exact mechanism remains unclear, research suggests it interferes with bacterial enzymes involved in carbohydrate metabolism and disrupts their DNA synthesis. []
A: Inhibiting STAT3 with Nifuroxazide leads to several downstream effects, including: * Decreased expression of STAT3 target genes: This includes genes crucial for tumor survival, such as Bcl-x, Mcl-1, and cyclin D1. [] * Inhibition of myeloma cell viability: Studies using U266 myeloma cells, which depend on STAT3 activation, showed significant viability reduction with Nifuroxazide. [] * Reduced tumor growth and increased survival in vivo: Animal models demonstrated Nifuroxazide's efficacy in reducing tumor growth and improving survival rates, likely mediated by STAT3 inhibition and its impact on tumor cell proliferation and survival. [, , , , , ]
A: Nifuroxazide can mitigate tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) and upregulating angiostatin within the tumor microenvironment. This dual action on pro- and anti-angiogenic factors contributes to its antitumor effects. []
A: Nifuroxazide has been shown to enhance antitumor immunity through several mechanisms, including: * Promoting CD8+ T cell infiltration into tumors: This enhances the immune system's ability to recognize and eliminate cancer cells. [] * Inducing M1 polarization of microglia: This promotes an anti-tumorigenic microenvironment within the brain. [] * Inhibiting CTLA4 and PD-L1 expression: This reduces immune suppression within the tumor microenvironment, allowing for more effective antitumor immune responses. []
A: Nifuroxazide has the molecular formula C12H9N3O5 and a molecular weight of 263.21 g/mol. []
A: Yes, Nifuroxazide exhibits specific spectroscopic properties: * UV-Vis Spectroscopy: Nifuroxazide shows strong absorbance in the UV-Vis region, allowing for its quantification in pharmaceutical formulations using methods like spectrophotometry. [, , ] * Infrared Spectroscopy (IR): IR spectroscopy helps identify characteristic functional groups within the Nifuroxazide molecule, such as nitro and carbonyl groups, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in Nifuroxazide, enabling structural confirmation and characterization. [, ]
A: Nifuroxazide exhibits good stability under various conditions. Studies employing techniques like Total Directional Hemispherical Reflectance (THR) and Hyperspectral Imaging revealed changes in tablet properties upon expiration or stress conditions (like high temperature), highlighting the need for proper storage. []
A: Yes, researchers have used computational approaches to investigate Nifuroxazide: * Molecular Docking: This technique predicted Nifuroxazide's interaction with the SH2 domain and carboxyl-terminal transactivation domain of STAT3, providing insights into its potential anti-cancer mechanism. [] * QSAR (Quantitative Structure-Activity Relationship) Modeling: Although not explicitly detailed in the provided research, QSAR models could be developed using Nifuroxazide and its analogs to understand the relationship between their structure and biological activity. This could help in designing new derivatives with improved potency or selectivity. []
A: * Benzyl Substituents: Introducing benzyl groups on the pyrrole ring of Nifuroxazide significantly enhanced its antitumor activity against CNE2 and SUNE1 cell lines, suggesting their importance for potency. [] * Hydroxyl Substituents: Adding hydroxyl groups to the benzene ring further contributed to the increased antitumor activity of Nifuroxazide derivatives, highlighting their role in enhancing potency. [] * Thiophene vs. Furan Rings: Replacing the furan ring of Nifuroxazide with a thiophene ring resulted in derivatives with higher permeability across Caco-2 cells, suggesting improved absorption potential. []
A: Nifuroxazide is commonly available as coated tablets, capsules, and suspensions for oral administration. [, , ]
ANone: While specific data comparing the impact of different formulations on Nifuroxazide's stability and bioavailability is limited in the provided research, it's important to note that formulation plays a crucial role in drug delivery and performance. Factors like excipients used, particle size, and manufacturing techniques can influence dissolution rate, absorption, and overall bioavailability. Further research is warranted to understand how specific formulation strategies can optimize Nifuroxazide's therapeutic efficacy.
A: The regulatory status of Nifuroxazide varies globally. While it is a commonly used over-the-counter medication for diarrhea in many countries, its use in food-producing animals is restricted in some regions due to concerns about potential carcinogenicity and mutagenicity. []
ANone: As with all pharmaceuticals, responsible manufacturing practices and adherence to local regulations are essential for the safe handling and disposal of Nifuroxazide.
A: Nifuroxazide exhibits minimal systemic absorption following oral administration. It remains largely confined to the gastrointestinal tract, where it exerts its antimicrobial effects. It undergoes metabolism, and its metabolites are primarily excreted in feces. [, ]
A: The duration of action of Nifuroxazide is primarily limited to its residence time within the gastrointestinal tract. As it is minimally absorbed, its systemic effects are negligible. [, ]
A: Various in vitro assays have been employed to evaluate Nifuroxazide's effects, including: * MTT assay: This assay measures cell viability and proliferation, providing insights into Nifuroxazide's antitumor activity against various cancer cell lines. [, , , , , ] * Colony formation assay: This assay assesses the ability of cells to survive and form colonies after treatment with Nifuroxazide, reflecting its impact on long-term cell survival. [] * Apoptosis assays: These assays measure various markers of apoptosis, such as Hoechst staining, Annexin V staining, and caspase activity, to determine Nifuroxazide's ability to induce programmed cell death. [, , ] * Transwell migration and invasion assays: These assays evaluate Nifuroxazide's ability to inhibit the migration and invasion of cancer cells, providing insights into its anti-metastatic potential. [] * Western blotting: This technique measures the expression levels of specific proteins, such as STAT3, Bcl-2, Bax, MMP-2, and MMP-9, providing insights into the molecular mechanisms underlying Nifuroxazide's effects. [, , , , , , , , ]
A: Researchers have employed various animal models to investigate Nifuroxazide's efficacy in different disease contexts: * Ehrlich's Solid Tumor (EST) Model: This mouse model, involving the subcutaneous injection of Ehrlich ascites carcinoma cells, was used to demonstrate Nifuroxazide's ability to reduce tumor mass and attenuate tumor pathology. [] * Xenograft Models: Studies using nude mice implanted with human cancer cells, such as MCF-7 breast cancer cells, demonstrated the efficacy of Nifuroxazide formulations in inhibiting tumor growth and inducing apoptosis. [] * Bleomycin-induced Pulmonary Fibrosis Model: This model, involving the instillation of bleomycin into the lungs of mice, was used to show Nifuroxazide's ability to ameliorate pulmonary fibrosis by blocking myofibroblast genesis and STAT3 activation. [] * Acute Graft-versus-Host Disease (GvHD) Model: This model, involving the transplantation of allogeneic bone marrow into mice, showed that Nifuroxazide could attenuate GvHD severity and improve survival by inhibiting STAT3 activation and regulating T cell responses. []
A: While the provided research does not extensively detail specific resistance mechanisms to Nifuroxazide, it's known that bacteria can develop resistance to nitrofuran antibiotics. Potential mechanisms include mutations in bacterial enzymes involved in nitrofuran activation or detoxification, as well as efflux pumps that expel the drug from bacterial cells. []
A: Nifuroxazide is generally well-tolerated, with most side effects being mild and transient. The most common side effects reported are gastrointestinal disturbances, such as nausea, vomiting, abdominal pain, and diarrhea. [, ]
A: Long-term safety data in humans is limited, particularly for indications beyond its approved use for diarrhea. Further research is needed to fully elucidate any potential long-term effects. [, ]
ANone: While the provided research focuses mainly on Nifuroxazide's oral administration and its local effects within the gastrointestinal tract, researchers are exploring strategies to enhance its delivery and target specific tissues:
- Nanoparticle-based delivery systems: Formulating Nifuroxazide into nanoparticles, such as the Pro-Nifuroxazide nanoparticles, shows promise in enhancing its delivery to tumor sites, increasing its local concentration, and improving its anticancer efficacy. []
- Attenuated Salmonella as a delivery vehicle: Utilizing attenuated Salmonella bacteria as carriers for Nifuroxazide or its derivatives, such as IDO2-siRNA, presents a novel approach for targeted delivery to tumors, leveraging the bacteria's natural tumor-homing properties. []
A: Researchers employed several techniques to quantify Nifuroxazide in different samples: * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), enables the separation and quantification of Nifuroxazide in pharmaceutical formulations and biological samples. [, , , ] * Spectrophotometry: Nifuroxazide's UV-Vis absorbance properties allow for its quantification using spectrophotometric methods, particularly in pharmaceutical formulations. [, , ] * Voltammetry: Electrochemical techniques like adsorptive stripping voltammetry provide sensitive methods for Nifuroxazide determination, particularly in biological fluids like serum. [, ]
A: In addition to quantification techniques, researchers have utilized: * Infrared Spectroscopy (IR): This helps identify functional groups and characterize Nifuroxazide's structure. [, ] * Nuclear Magnetic Resonance (NMR): This provides detailed structural information about Nifuroxazide. [, ] * Mass Spectrometry (MS): This helps determine the molecular weight and identify Nifuroxazide and its metabolites. [] * Total Directional Hemispherical Reflectance (THR) & Hyperspectral Imaging: These techniques are valuable for assessing tablet stability and homogeneity during storage. [] * X-ray Microtomography: This allows for the non-destructive analysis of tablet density and coating thickness. []
ANone: Mitigating potential risks involves responsible manufacturing practices, proper wastewater treatment, and exploring environmentally friendly alternatives or degradation methods for Nifuroxazide.
A: Nifuroxazide's low aqueous solubility can limit its dissolution rate, potentially affecting its absorption and bioavailability. [, ] Formulation strategies, such as particle size reduction or the use of solubilizing agents, can enhance its dissolution and improve its therapeutic efficacy.
A: Analytical method validation ensures accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. These parameters are crucial for obtaining reliable and reproducible results when quantifying Nifuroxazide in various matrices. [, ]
A: Stringent quality control measures are essential throughout the lifecycle of Nifuroxazide, from raw material sourcing to manufacturing, packaging, and distribution. This involves adhering to Good Manufacturing Practices (GMP), conducting regular quality control tests, and implementing robust quality assurance systems to ensure the drug's identity, purity, potency, and stability. []
A: While Nifuroxazide is not typically recognized for its immunomodulatory properties, research suggests it can influence immune responses, particularly in the context of cancer. It can enhance antitumor immunity by promoting CD8+ T cell infiltration into tumors, inducing M1 polarization of microglia, and inhibiting CTLA4 and PD-L1 expression. [, ]
ANone: Specific data on Nifuroxazide's interactions with drug transporters is limited in the provided research. Further investigation is needed to determine if it interacts with influx or efflux transporters, as these interactions can affect its absorption, distribution, and elimination.
ANone: The provided research does not extensively cover Nifuroxazide's effects on drug-metabolizing enzymes. Further studies are necessary to determine if it alters the activity of enzymes like cytochrome P450 (CYP) enzymes, as this can lead to drug interactions.
A: Alternatives include other antimicrobial agents like rifaximin, as well as non-antimicrobial options like loperamide for symptomatic relief, oral rehydration salts for fluid replacement, and probiotics for restoring gut flora. [, ] The choice of treatment depends on the underlying cause of diarrhea and individual patient factors.
ANone: Resources include scientific databases like PubMed, chemical databases like PubChem, and research articles published in reputable journals. Additionally, tools for molecular modeling, in vitro assays, and in vivo models are crucial for advancing Nifuroxazide research.
A: Nifuroxazide was first synthesized in the 1950s and introduced as a pharmaceutical agent for the treatment of diarrhea in the 1960s. Since then, it has been widely used for this indication, particularly in Europe and other parts of the world. []
A: Key milestones include: * Discovery of its antimicrobial activity: This paved the way for its use as an antidiarrheal agent. [] * Elucidation of its low systemic absorption: This highlighted its safety profile and suitability for treating intestinal infections. [] * Identification of its potential antitumor and anti-inflammatory properties: This sparked research into its use for other indications, such as cancer and inflammatory diseases. [, , , , , , , , , ] * Development of novel formulations for enhanced delivery: This aims to overcome limitations associated with its low solubility and target it to specific tissues for improved efficacy. [, ]
A: Collaboration between scientists from various disciplines can unlock new possibilities for Nifuroxazide: * Medicinal Chemistry & Drug Discovery: Designing and synthesizing novel Nifuroxazide derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ] * Pharmacology & Toxicology: Investigating Nifuroxazide's mechanisms of action, ADME properties, safety profile, and potential drug interactions. [, ] * Oncology & Immunology: Exploring Nifuroxazide's antitumor effects, its impact on the immune system, and its potential as an adjunct therapy in cancer treatment. [, , , , , , , , ] * Pharmaceutics & Drug Delivery: Developing innovative formulations, such as nanoparticles or targeted delivery systems, to overcome Nifuroxazide's solubility limitations and enhance its therapeutic efficacy. [, ] * Environmental Science & Toxicology: Assessing Nifuroxazide's environmental fate, degradation pathways, and potential ecotoxicological effects to guide responsible use and disposal practices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.